molecular formula C18H16N4O5S2 B5122790 [2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl] 2-[(2,4-dioxo-1H-pyrimidin-5-yl)methylsulfanyl]acetate

[2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl] 2-[(2,4-dioxo-1H-pyrimidin-5-yl)methylsulfanyl]acetate

Cat. No.: B5122790
M. Wt: 432.5 g/mol
InChI Key: CHWLYJNWHGKERJ-UHFFFAOYSA-N
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Description

[2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl] 2-[(2,4-dioxo-1H-pyrimidin-5-yl)methylsulfanyl]acetate is a complex organic compound featuring a thiazole ring and a pyrimidine ring. These heterocyclic structures are known for their significant biological activities, making this compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl] 2-[(2,4-dioxo-1H-pyrimidin-5-yl)methylsulfanyl]acetate typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring, followed by the introduction of the pyrimidine moiety. Common reagents include phenyl isothiocyanate and ethyl acetoacetate, which react under controlled conditions to form the thiazole ring. Subsequent steps involve the incorporation of the pyrimidine ring through nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted thiazole and pyrimidine derivatives, which can exhibit different biological activities .

Mechanism of Action

The mechanism of action of [2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl] 2-[(2,4-dioxo-1H-pyrimidin-5-yl)methylsulfanyl]acetate involves its interaction with specific molecular targets. The thiazole ring can bind to enzyme active sites, inhibiting their activity. This interaction disrupts the normal biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl] 2-[(2,4-dioxo-1H-pyrimidin-5-yl)methylsulfanyl]acetate apart is its dual heterocyclic structure, combining both thiazole and pyrimidine rings. This unique combination enhances its potential for diverse biological activities and applications.

Properties

IUPAC Name

[2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl] 2-[(2,4-dioxo-1H-pyrimidin-5-yl)methylsulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O5S2/c23-14(21-18-20-13(9-29-18)11-4-2-1-3-5-11)7-27-15(24)10-28-8-12-6-19-17(26)22-16(12)25/h1-6,9H,7-8,10H2,(H,20,21,23)(H2,19,22,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHWLYJNWHGKERJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)COC(=O)CSCC3=CNC(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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